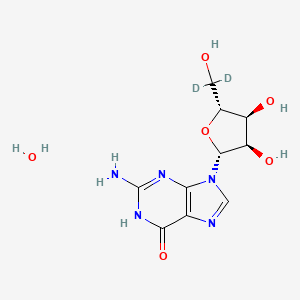

Guanosine-5',5''-d2 Monohydrate

Description

Significance of Stable Isotope Labeling in Biomolecular Research

Stable isotope labeling is a powerful and indispensable technique in modern biomolecular research, offering profound insights into the structure, dynamics, and metabolism of biological systems. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive forms of elements that possess extra neutrons, resulting in a greater mass. doi.orgnih.gov This key difference makes them analytically distinguishable using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

In the field of metabolomics, stable isotopes such as 13C, 15N, and 2H (deuterium) are introduced into biological systems to trace the flow of atoms through metabolic pathways. nih.goveurisotop.com This allows for the accurate measurement of metabolic fluxes, providing a dynamic picture of cellular activity that cannot be obtained by simply measuring metabolite concentrations. eurisotop.com Furthermore, stable isotope labeling aids in the confident identification of unknown metabolites by revealing their elemental composition through the characteristic mass shift observed in mass spectra. doi.org

For structural biology, particularly in NMR studies of large biomolecules like proteins and nucleic acids, isotope labeling is crucial. sigmaaldrich.comutoronto.ca Uniform or selective incorporation of isotopes like 13C, 15N, and deuterium (B1214612) helps to simplify complex spectra, resolve resonance overlap, and enable the measurement of specific distances and angles between atoms, which are essential for determining the three-dimensional structure of these molecules. sigmaaldrich.comnih.gov Deuteration, in particular, is effective at reducing resonance line-width, which is critical for studying high molecular weight systems. nih.gov

Overview of Guanosine-5',5''-d2 Monohydrate as a Research Tool

This compound is the isotope-labeled analogue of Guanosine (B1672433), a fundamental purine (B94841) nucleoside that is a constituent of RNA. chemicalbook.compharmaffiliates.comwikipedia.org In this specific compound, two hydrogen atoms on the 5' carbon of the ribose sugar ring are replaced with deuterium atoms. This precise labeling makes it an ideal internal standard for mass spectrometry-based quantification of guanosine and related metabolites in complex biological samples.

The primary application of this compound is in isotope dilution mass spectrometry, a gold-standard method for quantitative analysis. By adding a known amount of the labeled standard to a sample, researchers can accurately measure the concentration of the unlabeled (endogenous) guanosine by comparing the signal intensities of the labeled and unlabeled species. This method corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₁D₂N₅O₅·H₂O |

| Molecular Weight | 303.27 g/mol |

| Appearance | White Crystalline Powder |

| Primary Application | Isotope labelled analogue of Guanosine for research |

This data is compiled from available chemical supplier information. pharmaffiliates.comwikipedia.org

Historical Context of Deuterated Nucleosides in Scientific Inquiry

The use of deuterated nucleosides in scientific research has been a cornerstone of structural biology and mechanistic biochemistry for several decades. glenresearch.com The strategic replacement of hydrogen with deuterium in nucleosides, the building blocks of DNA and RNA, has provided researchers with a unique lens to probe the intricacies of these vital biomolecules.

One of the earliest and most significant applications of deuterated nucleosides was in NMR spectroscopy. The complexity of NMR spectra for large nucleic acid molecules often hinders detailed structural analysis. Researchers discovered that selective or perdeuteration (labeling all possible positions) could dramatically simplify these spectra. nih.govglenresearch.com By replacing specific protons with deuterium, the corresponding signals in the ¹H NMR spectrum are eliminated, which helps in assigning the remaining resonances and in determining the three-dimensional structure of RNA and DNA molecules. nih.govnih.gov

Beyond structural studies, deuterated nucleosides have been instrumental in elucidating reaction mechanisms. For instance, they have been used to measure the deuterium kinetic isotope effect in studies of nucleic acid cleavage by enzymes or chemical agents like the hydroxyl radical. scienceopen.combu.edu This effect provides atom-level information on the reactivity of specific hydrogen atoms, offering deep insights into the chemical steps of these processes. scienceopen.com The development of enzymatic and chemical synthesis methods has made a wide array of specifically deuterated nucleotides and deoxynucleotides accessible, enabling sophisticated experiments to study DNA-protein interactions, RNA structure, and the dynamics of nucleic acid motions. glenresearch.comnih.govscienceopen.com

Table 2: Research Applications of Stable Isotope Labeling

| Research Area | Application of Isotope Labeling | Example Isotope(s) | Key Insights Gained |

| Metabolomics | Tracer analysis to measure metabolic flux and identify metabolites. nih.govdoi.org | ¹³C, ¹⁵N, ²H | Dynamic mapping of metabolic pathways, absolute quantification of metabolites. nih.goveurisotop.com |

| NMR Spectroscopy | Simplification of spectra for large biomolecules, structural determination. sigmaaldrich.comnih.gov | ¹³C, ¹⁵N, ²H | High-resolution 3D structures of proteins and nucleic acids, study of molecular dynamics. utoronto.caglenresearch.com |

| Protein Metabolism | Measurement of protein synthesis and breakdown rates. nih.gov | ¹³C, ¹⁵N | Understanding the impact of nutrition and disease on protein turnover. nih.gov |

| Nucleic Acid Research | Probing structure, dynamics, and reaction mechanisms. nih.govscienceopen.com | ²H | Elucidation of cleavage mechanisms, assignment of complex NMR spectra. scienceopen.combu.edu |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15N5O6 |

|---|---|

Molecular Weight |

303.27 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one;hydrate |

InChI |

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2; |

InChI Key |

YCHNAJLCEKPFHB-FCRKRYBXSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O.O |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |

Origin of Product |

United States |

Applications in Nuclear Magnetic Resonance Nmr Spectroscopy

Simplification of NMR Spectra through Deuteration for Guanosine-5',5''-d2 Monohydrate Derivatives

The primary application of this compound in NMR is the simplification of proton (¹H) NMR spectra. By replacing specific protons with deuterium (B1214612) atoms, the corresponding signals in the ¹H NMR spectrum are effectively eliminated. This is because deuterium has a different gyromagnetic ratio and a much smaller nuclear magnetic moment compared to protons, resulting in its resonances appearing in a completely separate region of the NMR spectrum. libretexts.org This selective "silencing" of proton signals is a powerful strategy for dissecting complex and overlapping spectral regions.

Resolution Enhancement in Biomolecular NMR of Nucleic Acids

In the study of large biomolecules like nucleic acids, severe spectral overlap is a major challenge. nih.govwikipedia.org The proton resonances of the numerous sugar and base protons often fall within narrow chemical shift ranges, leading to a crowded and uninterpretable spectrum. nih.gov Selective deuteration, including at the 5' and 5'' positions of the ribose sugar in guanosine (B1672433), significantly reduces this complexity. nih.govnih.gov By removing specific proton signals, the remaining resonances become better resolved, allowing for more accurate and reliable analysis. nih.govchemrxiv.org This resolution enhancement is crucial for studying the structure and function of large RNA and DNA molecules. nih.gov

The benefits of deuteration for resolution enhancement are well-documented. For instance, studies have shown that the incorporation of deuterated nucleotides leads to a marked reduction in spectral crowding in NOESY (Nuclear Overhauser Effect Spectroscopy) spectra, which are essential for determining the three-dimensional structure of biomolecules. nih.gov This simplification allows for the unambiguous assignment of cross-peaks and the extraction of quantitative distance restraints. nih.gov

Assignment of Proton Resonances in Complex Biomolecular Systems

The assignment of every proton resonance to its specific atom in a biomolecule is a fundamental prerequisite for detailed NMR studies. wikipedia.org Deuteration at the 5' and 5'' positions of guanosine provides a direct method for assigning the H5' and H5'' proton signals. nih.gov By comparing the NMR spectra of a native, fully protonated nucleic acid with its selectively deuterated counterpart, the resonances that disappear in the deuterated sample can be unequivocally assigned to the H5' and H5'' protons. nih.gov

This assignment strategy is particularly valuable for non-canonical DNA and RNA structures where standard chemical shift-based assignment rules may not apply. nih.gov The ability to confidently assign these protons opens the door to obtaining crucial structural information from nOe (nuclear Overhauser effect) contacts and scalar coupling interactions involving the 5' protons, which are critical for defining the sugar-phosphate backbone conformation. nih.gov

Structural Elucidation of Nucleic Acids Incorporating this compound

Once the proton resonances are assigned, the structural information encoded in the NMR parameters can be extracted. The incorporation of this compound facilitates a more precise determination of the local conformation of the nucleic acid backbone.

Conformational Analysis of Ribose Moieties and Glycosidic Bonds

The conformation of the ribose sugar ring and the orientation of the base relative to the sugar (defined by the glycosidic bond) are key determinants of nucleic acid structure. nih.govnih.gov The scalar coupling constants (J-couplings) between protons on the ribose ring provide information about the dihedral angles and thus the pucker of the sugar. While deuteration at the 5' and 5'' positions directly simplifies the spectrum, it also indirectly aids in the analysis of other ribose protons by reducing spin-spin coupling complexities. This allows for a more accurate measurement of the remaining J-couplings, leading to a more precise determination of the ribose conformation.

Investigation of G-Quadruplex Structures and Self-Associated Nucleotides

G-quadruplexes are non-canonical four-stranded DNA structures formed in guanine-rich sequences. nih.govnih.gov These structures are implicated in various biological processes and are attractive drug targets. nih.govtum.de NMR is a powerful tool for studying the intricate folding topologies of G-quadruplexes. nih.govnih.gov The imino protons of the guanines involved in the G-tetrads give rise to characteristic signals in the ¹H NMR spectrum, which serve as a fingerprint for G-quadruplex formation. nih.govnih.gov

The incorporation of deuterated guanosine derivatives, including at the 5' and 5'' positions, can simplify the crowded sugar proton region of the spectrum, facilitating the assignment of the guanine (B1146940) base and sugar protons. This is particularly important for larger or more complex G-quadruplex structures. Furthermore, studies on the self-association of guanosine 5'-monophosphate (5'-GMP) have shown that it can form supramolecular structures, such as rod-like cylinders, through the stacking of G-quartets. nih.gov Deuteration can be a valuable tool in such studies to probe the structure and dynamics of these aggregates.

Dynamic Studies of this compound within Biological Macromolecules

Beyond static structure, understanding the dynamic behavior of nucleic acids is essential for comprehending their function. mdpi.comrsc.org NMR spectroscopy is unique in its ability to probe molecular motions over a wide range of timescales. The selective deuteration of guanosine at the 5' and 5'' positions can be advantageous in dynamic NMR studies.

Probing Internal Motions and Flexibility using Deuterium Labeling

The introduction of deuterium at the 5' and 5'' positions of the guanosine ribose ring provides a sensitive probe for monitoring the internal motions and flexibility of the nucleic acid backbone. Deuterium (²H) NMR relaxation studies on oligonucleotides selectively labeled at these sites can reveal detailed information about the dynamics of the C4'-C5' bond rotation, which is a key component of the backbone's conformational flexibility. acs.org

By analyzing the deuterium relaxation rates (R1 and R2) and the nuclear Overhauser effect (NOE), researchers can quantify the timescale and amplitude of these motions. This information is critical for understanding how the inherent flexibility of the DNA or RNA backbone contributes to its biological function, such as its ability to adopt different conformations upon protein binding or during enzymatic processing.

| Parameter | Description | Typical Findings with Guanosine-5',5''-d2 Labeling |

| Order Parameter (S²) | A measure of the spatial restriction of the C-D bond vector. A value of 1 indicates a completely rigid bond, while a value of 0 indicates unrestricted motion. | Studies on DNA duplexes often reveal S² values between 0.7 and 0.9 for the 5'- and 5''-deuterons, indicating a relatively high degree of local order but with significant ps-ns timescale motions. |

| Correlation Time (τe) | The effective correlation time for the internal motions of the C-D bond. | Typically in the range of tens to hundreds of picoseconds, reflecting rapid puckering of the sugar ring and torsional motions of the backbone. |

Assessment of Solvent Exchange and Hydrogen Bonding Dynamics

Changes in the deuterium lineshape or relaxation parameters can indirectly report on conformational transitions that alter the exposure of the backbone to the solvent. This makes this compound a useful tool for studying phenomena such as the folding and unfolding of nucleic acid structures, where significant changes in hydration and hydrogen bonding occur.

Ligand-Biomolecule Interaction Studies Utilizing this compound Labeling

The specific labeling of guanosine at the 5' and 5'' positions is particularly advantageous for studying how ligands, including proteins and small molecules, interact with nucleic acids.

Characterization of Protein-Nucleic Acid Interactions

When a protein binds to a DNA or RNA molecule, it can induce significant changes in the nucleic acid's structure and dynamics. nih.gov By incorporating this compound into the nucleic acid, researchers can use deuterium NMR to monitor the local environment of the guanosine residues upon protein binding.

If a protein interacts with the sugar-phosphate backbone near a labeled guanosine, it can restrict the motion of the C4'-C5' bond. This restriction will be reflected in the deuterium NMR spectrum as a change in the quadrupolar splitting or relaxation times. Such data provides precise information on the site of protein binding and the extent to which the protein alters the backbone dynamics of the nucleic acid. These studies are crucial for understanding the mechanisms of DNA replication, transcription, and repair. nih.gov

Monitoring Ligand Binding to Guanine-Rich Sequences

Guanine-rich sequences in DNA and RNA can fold into four-stranded structures known as G-quadruplexes. nih.gov These structures are implicated in various cellular processes and are considered promising targets for therapeutic drugs. nih.govnih.gov Small molecule ligands that can bind and stabilize G-quadruplexes are of significant interest. nih.gov

By synthesizing a G-quadruplex-forming oligonucleotide with this compound, researchers can use NMR to monitor the binding of a ligand. Changes in the deuterium NMR signal upon addition of the ligand can indicate whether the ligand binds in a way that affects the conformation or flexibility of the sugar-phosphate backbone. This is a powerful method for screening potential drug candidates and for characterizing the binding mode of known G-quadruplex ligands. nih.gov

| Ligand Type | Effect on Deuterium NMR Signal of Labeled G-Quadruplex | Interpretation |

| End-Stacking Ligand | Significant changes in the deuterium signal of terminal guanosines. | The ligand binds to the external faces of the G-quartet, altering the dynamics of the adjacent sugar-phosphate backbone. |

| Loop-Binding Ligand | More modest and localized changes in the deuterium signal, depending on the proximity of the loop to the labeled guanosine. | The ligand interacts primarily with the loop regions of the G-quadruplex, with less direct impact on the core backbone dynamics. |

| Intercalating Ligand | Broad changes across multiple deuterium signals. | The ligand inserts itself between the G-quartets, causing a more global change in the G-quadruplex structure and flexibility. |

Applications in Mass Spectrometry Ms

Quantitative Analysis of Nucleosides and Nucleotides using Guanosine-5',5''-d2 Monohydrate as an Internal Standard

Accurate measurement of nucleosides and nucleotides is crucial for understanding cellular metabolism, nucleic acid synthesis, and signaling pathways. nih.govnih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis in mass spectrometry because it corrects for variability at multiple stages, including extraction efficiency, injection volume, and matrix-induced ionization suppression or enhancement. chromforum.orgcerilliant.com

This compound is employed as an internal standard for the precise quantification of guanosine (B1672433) and other related nucleosides and nucleotides in complex biological matrices like plasma, urine, and tissue extracts. nih.gov By adding a known amount of the deuterated standard to a sample, the ratio of the endogenous analyte's signal to the standard's signal allows for highly accurate concentration calculations. This approach has been successfully used in methods developed to determine the levels of multiple nucleosides simultaneously. nih.gov

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive detection of small molecules. nih.gov The development of robust LC-MS/MS methods is essential for measuring the often low concentrations of nucleosides and nucleotides in biological systems. nih.gov These methods typically utilize reverse-phase chromatography (e.g., with a C18 column) or Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve separation of these polar compounds before they enter the mass spectrometer. nih.govprotocols.ioresearchgate.net

The incorporation of this compound as an internal standard is a key factor in developing high-sensitivity assays. Because the deuterated standard co-elutes with the unlabeled analyte, it experiences the same matrix effects, allowing for reliable correction and leading to improved precision and accuracy. chromforum.org This enables the method to achieve very low limits of detection (LOD) and quantification (LOQ), often in the nanomolar range, which is critical for biomarker discovery and clinical diagnostics. nih.govnih.gov

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Chromatography Column | Reverse Phase (e.g., C18, C30) or HILIC | Separation of polar nucleosides and nucleotides. nih.govresearchgate.netthermofisher.com |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate | Provides protons for ionization and aids separation. nih.govprotocols.io |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Elutes analytes from the column in a gradient. nih.govprotocols.io |

| Flow Rate | 0.2 - 0.8 mL/min | Optimized for column dimensions and separation efficiency. nih.govnih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. thermofisher.com |

| Internal Standard | This compound | Corrects for analytical variability, ensuring accuracy and precision. chromforum.orgcerilliant.com |

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, often those involved in a specific metabolic pathway. nih.govnovogene.com In studies of purine (B94841) metabolism, this compound serves as an essential internal standard for the accurate quantification of key metabolites such as guanosine, adenosine (B11128), and their phosphorylated forms. nih.gov This precision is vital for identifying metabolic dysregulation in diseases, as demonstrated in studies that found significant perturbations in purine metabolism in early-stage lung cancer. nih.gov

Metabolic fluxomics takes this a step further by using isotopic tracers to measure the rate of metabolic reactions, providing a dynamic view of cellular activity. nih.gov By introducing this compound as a tracer, researchers can monitor its incorporation and conversion into other molecules within the purine salvage and synthesis pathways. nih.govresearchgate.net Tracking the flow of the deuterium (B1214612) label through these pathways helps to elucidate pathway dynamics and identify enzymatic bottlenecks or alterations in response to disease or therapeutic intervention. nih.govnih.gov

Proteomics and Protein Turnover Studies with Deuterated Precursors

While this compound is a nucleoside, its relevance extends to proteomics through the use of deuterated water (D₂O) as a metabolic precursor. When D₂O is introduced into a biological system, the deuterium atoms are incorporated into various biomolecules during their synthesis, including the non-essential amino acids that are the building blocks of proteins. physiology.orgnih.govyoutube.com This labeling strategy also results in the deuteration of nucleosides like guanosine. researchgate.net Therefore, studies measuring protein turnover with D₂O inherently involve a system-wide labeling that includes deuterated nucleosides.

The D₂O labeling method has emerged as a powerful and versatile alternative to the traditional Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) technique. biorxiv.orgnih.gov SILAC requires growing cells in specialized media containing heavy isotope-labeled essential amino acids (e.g., ¹³C₆-lysine). silantes.com In contrast, D₂O labeling can be implemented in any standard cell culture medium or used in whole organisms simply by adding a small amount of heavy water. biorxiv.orgnih.gov This approach is less disruptive to cellular physiology and more broadly applicable across different experimental models. nih.gov

| Feature | D₂O Labeling | SILAC |

|---|---|---|

| Labeling Source | Deuterated Water (D₂O) | Isotope-labeled amino acids (e.g., ¹³C, ¹⁵N). silantes.com |

| Applicability | Cell culture, animal models, humans. physiology.orgnih.gov | Primarily cell culture. silantes.com |

| Media Requirement | Standard culture media. biorxiv.org | Specialized, expensive SILAC media. biorxiv.org |

| Labeled Molecules | Non-essential amino acids, lipids, nucleosides. youtube.com | Specific essential amino acids. silantes.com |

| Physiological Impact | Minimal, less invasive. nih.gov | Potential for amino acid auxotrophy issues. |

The D₂O labeling method facilitates the measurement of protein synthesis rates over extended periods, from hours to weeks. physiology.orgnih.gov As deuterium from body water is incorporated into non-essential amino acids like alanine (B10760859) through transamination, these labeled amino acids are then built into new proteins. physiology.orgphysiology.org By collecting samples over time and using mass spectrometry to analyze the isotopic enrichment of peptides from a specific protein, researchers can calculate its fractional synthesis rate (FSR). nih.govphysiology.org

This kinetic data provides profound insights into the dynamic state of the proteome. liverpool.ac.uk By combining FSR measurements with data on protein abundance, the rates of protein degradation can also be calculated. nih.gov This allows scientists to determine whether changes in protein levels are due to altered synthesis, degradation, or both, which is critical for understanding processes like muscle atrophy, growth, and disease pathology. liverpool.ac.uknih.gov

Isotopic Tracer Applications for Monitoring Metabolite Levels and Pathway Activities

The use of stable isotope tracers is a cornerstone of metabolic research, allowing scientists to follow the fate of specific molecules within the complex network of cellular reactions. nih.govsilantes.com When this compound is used as a tracer, its path through the body can be meticulously monitored. researchgate.net Mass spectrometry can detect the deuterated guanosine and any downstream metabolites that retain the deuterium label.

This tracer approach is exceptionally powerful for studying the activity of metabolic pathways in real-time. nih.gov For example, it can be used to quantify the flux through the purine salvage pathway versus the de novo synthesis pathway. nih.gov By monitoring the levels of labeled and unlabeled metabolites over time, researchers can gain a quantitative understanding of how these pathways are regulated and how they are affected by physiological states or diseases. nih.gov This information is invaluable for identifying biomarkers and discovering novel therapeutic targets by revealing the metabolic dependencies of pathological cells. nih.govnih.gov

Role in Metabolic Research and Isotope Tracing

Unraveling Metabolic Pathways using Guanosine-5',5''-d2 Monohydrate Tracing

The metabolism of purine (B94841) nucleotides, essential for DNA and RNA synthesis, energy transfer, and signaling, occurs through two main types of pathways: de novo synthesis and salvage pathways. This compound is instrumental in distinguishing and quantifying the relative contributions of these pathways.

The de novo synthesis pathway builds purine rings from simpler precursor molecules, such as amino acids (glycine, glutamine, and aspartate) and formate, onto a ribose-5-phosphate (B1218738) backbone. researchgate.net This process culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). researchgate.net The conversion of IMP to GMP is a two-step process catalyzed by the enzymes IMP dehydrogenase (IMPDH) and GMP synthase. researchgate.net

By supplying cells with labeled precursors for the de novo pathway (e.g., ¹³C-labeled glucose or ¹⁵N-labeled amino acids) and unlabeled guanosine, researchers can compare the isotopic enrichment in the resulting GMP pool. Conversely, by introducing this compound, scientists can directly trace its conversion and assess its contribution relative to the de novo synthesized pool, which would remain unlabeled by deuterium (B1214612). This approach helps to elucidate the regulation of de novo synthesis under various physiological or pathological conditions. For instance, in rapidly proliferating cells like cancer cells, there is often an increased demand for nucleotides, leading to an upregulation of the de novo pathway. nih.gov

Salvage pathways are a more energy-efficient route for nucleotide synthesis, recycling pre-existing nucleobases and nucleosides obtained from the diet or the breakdown of nucleic acids. wikipedia.orgnih.gov The key enzyme in the guanine (B1146940) salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HPRT1), which converts guanine directly to GMP. nih.gov Nucleosides like guanosine can also be salvaged; guanosine is first converted to guanine or phosphorylated directly by a kinase to form GMP. nih.gov

This compound tracing is exceptionally well-suited for studying these salvage activities. When introduced to cells, the labeled guanosine is taken up and converted into deuterated GMP, GDP, and GTP. By measuring the extent of deuterium incorporation into the guanine nucleotide pool, researchers can quantify the rate of salvage pathway activity. nih.gov This is critical because many tissues and certain parasitic organisms rely heavily on salvage pathways as they cannot perform de novo synthesis. researchgate.netwikipedia.org

| Pathway | Description | Key Precursors/Substrates | Role of this compound |

| De Novo Synthesis | Builds nucleotides from simple molecules. | Amino acids, Ribose-5-phosphate, CO₂ | Acts as a control or comparative tracer to determine the relative flux of the de novo pathway. |

| Salvage Pathway | Recycles pre-formed bases and nucleosides. | Guanine, Guanosine | Directly traces the uptake and conversion of extracellular guanosine into the intracellular nucleotide pool. |

Investigating Nutrient Utilization and Energy Production in Biological Systems

The synthesis of nucleotides is intrinsically linked to central carbon metabolism and energy production. Isotope tracing with molecules like this compound provides insights into how cells allocate resources towards these vital processes.

While this compound traces the fate of the ribose moiety of guanosine, it is often used in conjunction with other tracers, such as ¹³C-labeled glucose or glutamine, to create a comprehensive map of nutrient utilization. For example, glucose carbons contribute to the ribose backbone of nucleotides via the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov By using ¹³C-glucose and this compound in parallel experiments, researchers can simultaneously measure the contribution of extracellular guanosine (via deuterium labeling) and the de novo synthesis of the ribose backbone (via ¹³C labeling) to the final GMP pool. This dual-labeling strategy can reveal how cells prioritize different nutrient sources under varying conditions, such as nutrient scarcity or oxidative stress. nih.gov

Analysis of Metabolic Reprogramming in Cellular Models

Metabolic reprogramming is a hallmark of many diseases, most notably cancer. nih.govnih.gov Cancer cells alter their metabolic pathways to support rapid proliferation, survival, and adaptation to the tumor microenvironment. nih.govmdpi.com Studying these changes is crucial for identifying therapeutic targets.

Isotope tracing with this compound can be applied to various cellular models (e.g., cancer cell lines cultured in 2D or more physiologically relevant 3D spheroid models) to probe the dynamics of purine metabolism. mdpi.com For instance, researchers can investigate how oncogenic mutations (e.g., in KRAS or MYC) or therapeutic interventions affect the balance between de novo and salvage synthesis of guanine nucleotides. nih.gov An increased reliance on the salvage pathway in certain cancer types could present a therapeutic vulnerability. By tracing the flux from this compound, scientists can identify such dependencies and test the efficacy of drugs that target salvage enzymes. researchgate.net

Research Findings from Cellular Model Studies

| Cellular Model | Research Question | Finding with Isotope Tracing | Implication |

| Cancer Cell Lines | How does chemotherapy affect nucleotide synthesis? | Tracing reveals if cells upregulate salvage pathways (using tracers like this compound) to compensate for the inhibition of de novo synthesis. | Suggests combination therapies targeting both pathways could be more effective. |

| Immune Cells (e.g., Monocytes) | How does metabolic activity change upon activation? | Isotopic tracing can show an increased uptake and incorporation of labeled precursors into nucleotides to support proliferation and effector functions. nih.gov | Provides insight into the metabolic requirements for an effective immune response. |

| 3D Spheroid Cultures | How does the tumor microenvironment alter metabolism compared to 2D culture? | Cells in 3D models may show different dependencies on nutrient salvage versus de novo synthesis due to nutrient gradients. mdpi.com | Highlights the importance of using advanced models for more accurate metabolic studies. |

Characterizing Nucleotide Pool Dynamics in Response to Environmental Perturbations

The pool of nucleotides within a cell is a critical determinant of cellular functions such as DNA replication, RNA synthesis, and energy metabolism. The size and turnover rate of this pool are tightly regulated but can be significantly altered by environmental perturbations, such as nutrient deprivation, oxidative stress, or exposure to toxins. nih.govresearchgate.net this compound serves as a valuable tracer for dissecting the complex dynamics of the guanine nucleotide pool under such stress conditions.

By introducing this labeled precursor, scientists can precisely measure the rate of de novo synthesis of guanosine nucleotides (like GTP) and their salvage from guanosine. nih.gov For example, under conditions of environmental stress that might impair de novo purine synthesis, cells may upregulate salvage pathways to maintain their nucleotide supply. nih.gov Tracing with this compound allows for the quantification of the flux through this salvage pathway.

The general methodology involves introducing the labeled guanosine into the system (e.g., cell culture medium) and harvesting samples at various time points. nih.gov Using mass spectrometry, the ratio of labeled to unlabeled guanine nucleotides and their downstream products is measured. This data can reveal how quickly the nucleotide pool turns over and how the contribution of different synthesis pathways changes in response to the environmental challenge. nih.gov For instance, a study on rice showed that drought stress significantly alters the expression of genes involved in purine metabolism and the levels of purine nucleosides like guanosine. researchgate.net Using a tracer like this compound in such a system would allow researchers to quantify the metabolic flux adaptations that underpin these changes.

Table 1: Illustrative Research Findings on Nucleotide Pool Dynamics Under Oxidative Stress

This table represents hypothetical data from a tracer experiment using this compound to illustrate how nucleotide pool dynamics might be characterized in response to oxidative stress induced by hydrogen peroxide (H₂O₂).

| Metabolite | Condition | Isotope Enrichment (%) | Inferred Metabolic Flux |

| Guanosine Monophosphate (GMP) | Control | 15.2 ± 1.8 | Baseline salvage pathway activity |

| Guanosine Monophosphate (GMP) | H₂O₂ Treated | 28.7 ± 2.5 | Increased flux through guanosine salvage |

| Guanosine Triphosphate (GTP) | Control | 12.5 ± 1.5 | Baseline synthesis from GMP |

| Guanosine Triphosphate (GTP) | H₂O₂ Treated | 24.1 ± 2.2 | Accelerated GTP synthesis from salvaged guanosine |

| 8-hydroxy-deoxyguanosine (Oxidative DNA damage marker) | Control | 0.5 ± 0.1 | Low basal oxidative damage |

| 8-hydroxy-deoxyguanosine (Oxidative DNA damage marker) | H₂O₂ Treated | 5.8 ± 0.7 | Increased incorporation of oxidized guanine bases |

Note: The data presented in this table are illustrative and intended to demonstrate the application of the tracer in a research context. They are not derived from a specific published study using this compound.

Understanding Metabolic Adaptations in Disease Models

Metabolic reprogramming is a hallmark of many diseases, including cancer and neurodegenerative disorders. nih.govnih.govunina.it Cancer cells, for instance, exhibit altered metabolism to support rapid proliferation, while neurodegenerative diseases often involve impairments in brain energy metabolism. mdpi.comd-nb.info this compound can be employed in various disease models to trace the metabolic fate of guanosine and thereby elucidate disease-specific metabolic adaptations.

In cancer research, guanine nucleotides are essential for DNA and RNA synthesis, which are highly active in proliferating tumor cells. Isotope tracing with deuterated guanosine can help quantify the reliance of cancer cells on specific nucleotide synthesis pathways. nih.govnih.gov For example, some tumors may have mutations that make them more dependent on the salvage pathway for their guanylate supply. By tracing the incorporation of deuterium from this compound into the DNA and RNA of cancer cells, researchers can measure the activity of this pathway and assess its potential as a therapeutic target. nih.gov

In the context of neurodegenerative diseases like Parkinson's or Alzheimer's, guanosine has been shown to have neuroprotective effects. nih.govmdpi.com The metabolism of guanosine and the regulation of the guanine nucleotide pool are linked to processes like excitotoxicity and mitochondrial function, which are often dysregulated in these conditions. nih.govmdpi.com Using this compound in animal models of these diseases allows for the investigation of how guanosine metabolism is altered in the brain. nih.gov This could reveal, for example, whether the neuroprotective effects of guanosine are related to an enhanced flux into GTP, which is crucial for many cellular signaling processes. nih.gov Such studies can provide a deeper understanding of the pathophysiology and help identify new therapeutic strategies. nih.gov

Table 2: Representative Data on Guanosine Metabolic Flux in a Cancer Model

This table provides a hypothetical comparison of metabolic flux rates in a cancer cell line versus a normal cell line, as might be determined using this compound. The data illustrates how the tracer can reveal metabolic reprogramming in cancer.

| Metabolic Pathway | Normal Cells (Flux Rate nmol/10⁶ cells/hr) | Cancer Cells (Flux Rate nmol/10⁶ cells/hr) | Interpretation |

| Guanosine Salvage to GMP | 5.1 ± 0.6 | 15.3 ± 1.9 | 3-fold increase in guanosine salvage pathway activity in cancer cells. |

| De Novo GTP Synthesis | 25.4 ± 2.8 | 28.1 ± 3.1 | Similar rates of de novo synthesis, suggesting salvage is a key adaptive pathway. |

| Incorporation into RNA | 18.2 ± 2.1 | 45.5 ± 4.7 | Significantly higher RNA synthesis, reflecting increased proliferation in cancer cells. |

| Incorporation into DNA | 4.5 ± 0.5 | 12.1 ± 1.4 | Elevated DNA synthesis to support rapid cell division in the cancer model. |

Note: The data presented in this table are for illustrative purposes to show the potential research application and are not from a specific experimental study.

Contributions to Enzymatic and Biochemical Pathway Studies

Mechanistic Investigations of Nucleotide-Modifying Enzymes using Guanosine-5',5''-d2 Monohydrate

Studies on Guanylate Kinases and Phosphorylases

Guanylate kinases (GKs) are essential enzymes that catalyze the phosphorylation of GMP to guanosine (B1672433) diphosphate (B83284) (GDP), a key step in the synthesis of GTP. nih.govuniprot.org The use of isotopically labeled guanosine derivatives helps in understanding the kinetics and mechanisms of these enzymes. nih.govuniprot.org Studies have shown that GKs are crucial for recycling GMP and maintaining the cellular pool of guanine (B1146940) nucleotides. uniprot.org

Phosphorylases are another class of enzymes where isotopic labeling has proven useful. These enzymes are involved in the cleavage of glycosidic bonds. While direct studies using this compound with phosphorylases are not extensively documented in the provided results, the principle of using isotopically labeled substrates to study these enzymes is well-established. For instance, purine (B94841) nucleoside phosphorylase (PNP) is involved in the salvage pathway of purine metabolism, breaking down guanosine into guanine and ribose-1-phosphate. nih.gov

| Enzyme Studied | Key Finding |

| Guanylate Kinase (GK) | Catalyzes the phosphorylation of GMP to GDP, essential for recycling GMP. nih.govuniprot.org |

| Purine Nucleoside Phosphorylase (PNP) | Involved in the purine salvage pathway, breaking down guanosine. nih.gov |

Enzymatic Hydrolysis and Polymerization Reactions of Guanine Nucleotides

The enzymatic hydrolysis of guanine nucleotides is a fundamental process in cellular signaling and metabolism. The use of modified guanosine analogs, including those with isotopic labels, has been instrumental in studying the enzymes involved in these processes. nih.gov For example, the hydrolysis of modified dinucleoside monophosphates has been investigated to understand the impact of aromatic carcinogen modifications on enzyme activity. nih.gov

Polymerization reactions, such as the synthesis of RNA by RNA polymerase, involve the sequential addition of nucleotides. nih.gov While the provided information does not detail specific studies using this compound in polymerization, the general principle of using nucleotide analogs to probe polymerase mechanisms is a cornerstone of molecular biology. doaj.orgnih.gov These analogs can help to elucidate the roles of specific functional groups in substrate binding and catalysis.

Exploration of Isotope Effects in Enzyme Kinetics

Isotope effects are powerful tools for investigating the mechanisms of enzyme-catalyzed reactions. By replacing an atom with its heavier isotope, such as hydrogen with deuterium (B1214612), researchers can often observe a change in the reaction rate. This change, known as the kinetic isotope effect (KIE), provides valuable information about the rate-limiting steps of the reaction and the nature of the transition state.

Deuterium Kinetic Isotope Effects on Enzyme Catalysis

Even when deuterium is not directly involved in bond cleavage, a secondary KIE can sometimes be observed. This can provide information about changes in hybridization or the steric environment of the atom during the reaction.

Elucidation of Rate-Limiting Steps in Guanine Nucleotide Metabolism

The biosynthesis and degradation of guanine nucleotides involve a series of enzymatic steps. nih.govnih.gov Identifying the rate-limiting step in these pathways is crucial for understanding how they are regulated. nih.govresearchgate.net Isotope-labeled compounds like this compound can be used in tracer studies to follow the flow of metabolites through a pathway and identify bottlenecks. For instance, phosphoribosyl pyrophosphate synthetases (PRPSs) catalyze the first and rate-limiting step in the de novo nucleotide biosynthesis pathway. researchgate.net By using labeled precursors, the flux through different branches of the pathway can be quantified, revealing how metabolic control is distributed among the various enzymes. nih.gov

Role of this compound in Nucleoside and Nucleotide Biosynthesis

This compound, as a labeled form of GMP, is an excellent tracer for studying the biosynthesis of nucleosides and nucleotides. ebi.ac.uk Nucleotide synthesis is a highly regulated and energy-intensive process that is fundamental for cell growth and proliferation. nih.gov

The de novo synthesis of purine nucleotides begins with simple precursors and leads to the formation of inosine (B1671953) monophosphate (IMP), which is then converted to AMP and GMP. nih.govmhmedical.com The salvage pathway, on the other hand, recycles pre-existing nucleobases and nucleosides. nih.gov Guanosine can be phosphorylated to GMP by guanosine kinase in the salvage pathway. snu.ac.kr

By introducing this compound into a cellular system, researchers can track its incorporation into GDP, GTP, and nucleic acids (RNA and DNA). wikipedia.orgnih.gov This allows for the measurement of the rates of the various enzymatic steps involved in guanine nucleotide metabolism and provides a quantitative understanding of the interplay between the de novo and salvage pathways. nih.govnih.gov

| Pathway | Key Features |

| De Novo Synthesis | Builds purine nucleotides from simple precursors; energy-intensive. nih.govmhmedical.com |

| Salvage Pathway | Recycles existing nucleobases and nucleosides; less energy-intensive. nih.gov |

Integration into RNA Synthesis Pathways In Vitro

The in vitro synthesis of RNA is a fundamental technique that involves the transcription of a DNA template by an RNA polymerase in the presence of ribonucleoside triphosphates (rNTPs). neb-online.de Guanosine-5',5''-d2, once phosphorylated to its triphosphate form (Guanosine-5'-triphosphate-5',5''-d2), can be used as a substrate in these reactions.

Stable isotope-labeled compounds like this compound are instrumental as tracers in metabolic analyses. eurisotop.com When utilized in in vitro transcription assays, the deuterated guanosine analog is incorporated into the elongating RNA chain. neb-online.de By analyzing the resulting RNA molecule using mass spectrometry, researchers can precisely identify and quantify the incorporation of the labeled nucleotide. This provides a dynamic map of metabolite traffic and allows for the assessment of pathway activities, offering a much richer understanding of metabolism than simply measuring metabolite concentrations. eurisotop.com

This method is crucial for:

Tracing Metabolic Fates: Following the path of guanosine through the intricate network of RNA synthesis and modification.

Quantifying Incorporation: Determining the rate and extent to which guanosine analogs are utilized by RNA polymerases. eurisotop.com

Distinguishing Biological Metabolites from Noise: Using the isotopic label to confirm that observed signals are from biologically derived molecules rather than experimental artifacts. eurisotop.com

The general workflow for using a labeled nucleoside like Guanosine-5',5''-d2 in RNA synthesis is outlined below.

| Step | Description |

| Template Preparation | A DNA template (e.g., linearized plasmid, PCR product) containing the gene of interest is prepared. neb-online.de |

| In Vitro Transcription | The DNA template is incubated with an RNA polymerase (e.g., T7, SP6), a mix of the four standard ribonucleoside triphosphates (ATP, CTP, UTP), and the deuterated analog, Guanosine-5'-triphosphate-5',5''-d2. |

| RNA Isolation | The newly synthesized RNA, which now contains the deuterated guanosine, is purified from the reaction mixture. |

| Mass Spectrometry Analysis | The purified RNA is analyzed to detect the mass shift caused by the deuterium labels, confirming and quantifying its incorporation. |

Studies on Ribonucleotide Reductase Activity

Ribonucleotide reductase (RNR) is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.govnih.gov This process is a critical step in DNA synthesis and repair. The activity of RNR is tightly regulated and is a target for various therapeutic agents. elifesciences.org

Deuterated nucleosides, such as Guanosine-5',5''-d2, are pivotal in studying the mechanism of enzymes like RNR through the analysis of kinetic isotope effects (KIE). gsartor.orgnih.gov The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. mdpi.com

In the context of RNR, studies might involve preparing the diphosphate form of the deuterated guanosine (Guanosine-5'-diphosphate-5',5''-d2). The rate of reduction of this labeled substrate by RNR is then compared to the rate of the natural, non-deuterated guanosine diphosphate (GDP).

Mechanistic Insights: A significant difference in reaction rates (a large KIE) suggests that the C-H bond at the 5' position of the ribose is broken or significantly altered during the rate-limiting step of the enzymatic reaction. nih.gov

Transition State Analysis: KIE values provide detailed information about the transition state structure of the enzyme-substrate complex, including bond lengths and geometry. nih.gov This information is critical for understanding how the enzyme achieves its catalytic power.

Enzyme Inhibition Studies: By understanding the natural mechanism of RNR, researchers can better design and evaluate inhibitors. For instance, novel inhibitors have been identified that target the RNR of pathogenic bacteria. elifesciences.org Cytosolic extracts from cells treated with certain agents have shown reduced RNR activity, demonstrating that molecules from specific pathways can inhibit the enzyme. nih.gov

The table below summarizes key parameters determined in studies of GDP reductase activity, illustrating the type of data that can be obtained, although these specific values are for the non-deuterated substrate.

| Parameter | Value | Cell Line | Notes |

| Apparent K_m for GDP | 0.05 mmol/l | Mouse L cells | Determined from double reciprocal plots of velocity against substrate concentration. nih.gov |

| Required Co-factor | 2'-deoxythymidine 5'-triphosphate | Mouse L cells | Required for maximum GDP reductase activity. nih.gov |

By performing similar kinetic experiments with Guanosine-5',5''-d2 diphosphate and comparing the results to the baseline data from GDP, researchers can calculate the KIE and gain a deeper understanding of the catalytic mechanism of ribonucleotide reductase. nih.govnih.gov

Impact on Nucleic Acid Structural and Mechanistic Investigations

Probing DNA/RNA Cleavage Mechanisms using Deuterated Guanosinenih.gov

The cleavage of the phosphodiester backbone of DNA and RNA is a fundamental process in biology, involved in everything from DNA repair to RNA processing and degradation. researchgate.net Understanding the precise chemical steps of this cleavage is crucial. Spontaneous backbone cleavage in RNA often shows a preference for the 5' side of guanosine (B1672433) residues. nih.govresearchgate.net Deuterated guanosine analogs, particularly Guanosine-5',5''-d2, are instrumental in unraveling the mechanisms of cleavage induced by various agents, including highly reactive oxygen species. scienceopen.com

Hydroxyl radical footprinting is a high-resolution technique used to map the solvent-accessible surfaces of macromolecules like proteins and nucleic acids. nih.govresearchgate.net The method employs hydroxyl radicals (•OH), which are highly reactive and can abstract hydrogen atoms from the sugar-phosphate backbone of DNA and RNA, leading to strand scission. nih.gov These radicals can be generated through various methods, including the Fenton reaction or the laser-induced hydrolysis of hydrogen peroxide in a process known as fast photochemical oxidation of proteins (FPOP). nih.govnih.gov

The rate of cleavage at a specific nucleotide is proportional to the solvent accessibility of its ribose or deoxyribose sugar. gnxtech.com By incorporating Guanosine-5',5''-d2 into a nucleic acid strand, researchers can probe the mechanism of hydroxyl radical-mediated cleavage. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, if the abstraction of a hydrogen atom from the 5' position is a rate-determining step in the cleavage reaction, a slower reaction rate will be observed at the deuterated site. This phenomenon, known as the deuterium (B1214612) kinetic isotope effect (KIE), provides direct evidence for the involvement of the 5'-hydrogens in the cleavage mechanism. scienceopen.com

The use of specifically deuterated nucleotides allows for a quantitative assessment of which hydrogen atoms on the ribose sugar are most susceptible to abstraction by hydroxyl radicals. scienceopen.com Guanine (B1146940) is particularly noteworthy as it has the lowest standard reduction potential among the nucleobases, making it a primary site for oxidative damage in both DNA and RNA. nih.gov By synthesizing DNA or RNA with deuterium labels at different positions on the guanosine ribose (e.g., 1′-D, 2″-D, 3′-D, 4′-D, or 5′,5″-D2), scientists can precisely map the sites of radical attack. scienceopen.com

If hydroxyl radical cleavage is significantly reduced when using Guanosine-5',5''-d2, it confirms that the 5'-position is a primary target for hydrogen abstraction in the damage pathway. This approach has been crucial in elucidating the chemical and structural mechanisms of DNA damage caused by ionizing radiation and other sources of hydroxyl radicals. scienceopen.com

Table 1: Probing Cleavage Mechanisms with Site-Specific Deuteration

This table illustrates the principle of using the kinetic isotope effect (KIE) with various deuterated guanosine analogs to identify which C-H bonds are broken during hydroxyl radical-mediated cleavage.

| Deuterated Guanosine Analog | Observed Cleavage Rate (Hypothetical) | Mechanistic Implication |

| Unlabeled Guanosine | Baseline Rate | Standard reaction rate for comparison. |

| Guanosine-1'-d | No significant change | The 1'-hydrogen is not abstracted in the rate-limiting step. |

| Guanosine-3'-d | No significant change | The 3'-hydrogen is not abstracted in the rate-limiting step. |

| Guanosine-4'-d | Moderate decrease | The 4'-hydrogen is involved in the cleavage mechanism to some extent. |

| Guanosine-5',5''-d2 | Significant decrease | The 5'-hydrogens are primary targets for abstraction in the rate-limiting step of cleavage. |

Understanding Nucleic Acid Dynamics and Interactionsresearchgate.netnih.govbocsci.comfrontiersin.org

Beyond cleavage mechanisms, Guanosine-5',5''-d2 Monohydrate is valuable for studying the complex and dynamic structures of nucleic acids and their interactions with other molecules. Isotopic labeling provides a subtle, non-perturbing modification that can be detected by sensitive analytical techniques. nih.gov

The binding of proteins to DNA and RNA is fundamental to gene regulation and other cellular processes. Techniques like hydroxyl radical footprinting and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are used to identify the binding interfaces between these molecules. nih.govresearchgate.net In footprinting, the region of a nucleic acid that is bound by a protein is protected from hydroxyl radical attack. nih.gov By comparing the cleavage pattern of a free nucleic acid to that of a protein-bound nucleic acid, the interaction site can be mapped.

Incorporating Guanosine-5',5''-d2 provides a specific probe within a potential binding site. If a guanosine-rich region, such as a G-quadruplex, is hypothesized to be a protein binding site, observing protection at these specific deuterated residues in a footprinting experiment provides strong evidence for the interaction. nih.gov In HDX-MS, the exchange of labile hydrogens with deuterium from the solvent is measured. While this technique primarily probes the protein backbone, isotopic labeling of the nucleic acid can be used in complementary structural methods like NMR or neutron scattering to provide a more complete picture of the complex. nih.gov

Table 2: Techniques for Studying Protein-Nucleic Acid Interactions Using Labeled Guanosine

| Technique | Principle | Role of Deuterated Guanosine |

| Hydroxyl Radical Footprinting | Protein binding protects the nucleic acid backbone from solvent and radical cleavage. nih.gov | Provides a specific, isotopically-labeled site within the nucleic acid to monitor protection from cleavage upon protein binding. |

| NMR Spectroscopy | Detects the local chemical environment of specific nuclei. | Simplifies complex spectra and allows for the measurement of specific distances and dynamics (e.g., via NOE) involving the guanosine residue. scienceopen.com |

| Small-Angle Neutron Scattering (SANS) | Measures the scattering of neutrons by a sample to determine its overall shape and structure. | Acts as a "contrast label" to highlight the nucleic acid component within a large protein-nucleic acid complex. nih.gov |

RNA molecules fold into intricate three-dimensional structures, including helices, loops, and G-quadruplexes, which are critical for their function. mdpi.com Elucidating these structures, especially within large RNA-RNA or RNA-protein complexes, is a significant challenge. Selective deuteration of RNA is a powerful tool for these investigations. nih.gov

Guanosine-5',5''-d2 can be used to synthesize deuterated guanosine triphosphate ([5',5''-D2]GTP), which is then incorporated into RNA molecules via in vitro transcription. scienceopen.com This selectively labeled RNA can be studied using techniques like Small-Angle Neutron Scattering (SANS). The significant difference in neutron scattering length between hydrogen and deuterium allows researchers to use a "contrast matching" approach. nih.govnih.gov In an experiment on an RNA-RNA complex, one of the RNA molecules can be deuterated. By adjusting the D₂O/H₂O ratio of the solvent, the scattering from the non-deuterated RNA can be effectively "erased," allowing for the direct observation of the structure and conformation of the deuterated RNA within the complex. This approach has been successfully demonstrated in studying the HIV-1 dimerization initiation site, providing unprecedented insight into the conformational changes that occur upon complex formation. nih.govnih.gov

Table 3: Applications of Guanosine-5',5''-d2 in RNA Structural Biology

| Application Area | Method | Specific Use of Deuteration | Research Finding |

| RNA-RNA Complexes | SANS with Contrast Matching | One RNA partner is fully synthesized with deuterated nucleotides (including from Guanosine-5',5''-d2) to differentiate it from the unlabeled partner. nih.gov | Allows for the direct determination of the shape and conformation of a single RNA molecule within its functional complex. nih.gov |

| RNA Folding and Dynamics | NMR Spectroscopy | Reduces spectral complexity and provides specific probes for measuring distances and local dynamics at guanosine residues. scienceopen.com | Provides detailed information on local structural environments and conformational changes. |

| Mechanism of Ribozymes | Kinetic Isotope Effect Studies | Determines if the 5'-hydrogen of a specific guanosine is involved in the catalytic mechanism of a self-cleaving ribozyme. | Elucidates the chemical steps of RNA-catalyzed reactions. |

Computational Approaches and Isotope Effects

Theoretical Modeling of Deuterium (B1214612) Isotope Effects on Nucleosides and Nucleotides

Theoretical modeling is crucial for elucidating the kinetic and thermodynamic isotope effects that arise from substituting protium with deuterium. In nucleosides and nucleotides, this substitution can influence reaction rates, conformational equilibria, and vibrational modes. mdpi.comwikipedia.org The primary kinetic isotope effect (KIE) is most pronounced when a bond to the isotope is broken in the rate-determining step of a reaction. libretexts.org Even when bonds to deuterium are not broken, secondary kinetic isotope effects can arise from changes in the vibrational environment of the molecule. wikipedia.org Computational models, particularly those based on quantum mechanics, are essential for dissecting these subtle energetic changes.

Ab initio molecular dynamics (AIMD) simulations represent a powerful tool for investigating the conformational dynamics of molecules from first principles, without pre-parameterized force fields. rub.de Such simulations have been employed to study furan and its deuterated counterpart to understand the impact of isotopic substitution on the furanose ring, a core component of nucleosides like guanosine (B1672433). nih.gov

In these simulations, the forces acting on the nuclei are calculated "on-the-fly" from electronic structure theory, providing a highly accurate description of the potential energy surface. rub.de Studies on deuterated furan have revealed that the isotopic substitution directly alters the ring's dynamics. nih.gov The simulations are typically performed in a canonical ensemble at various temperatures to observe temperature-driven conformational changes and the effect of deuteration on these dynamics. nih.gov For instance, the Car–Parrinello molecular dynamics (CPMD) method is a common scheme used for these types of simulations. nih.govmdpi.com

Table 1: Example Parameters for Ab Initio Molecular Dynamics Simulations of Furan and Deuterofuran

| Parameter | Furan | Deuterated Furan | Reference |

|---|---|---|---|

| Simulation Method | Car–Parrinello Molecular Dynamics (CPMD) | Car–Parrinello Molecular Dynamics (CPMD) | nih.gov |

| Ensemble | Canonical (NVT) | Canonical (NVT) | nih.gov |

| Temperatures Simulated | 50 K, 298 K, 500 K | 50 K, 298 K, 500 K | nih.gov |

| Thermostat | NHC Thermostat | NHC Thermostat | nih.gov |

| Thermostat Frequency | 3000 cm⁻¹ | 2500 cm⁻¹ | nih.gov |

Deuterium substitution leads to predictable changes in the conformational landscape and vibrational properties of nucleosides. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a lower zero-point vibrational energy. libretexts.org This fundamental difference can alter the conformational preferences of the molecule. Computational methods like Density Functional Theory (DFT) are used to calculate the vibrational frequencies of both the deuterated and non-deuterated species. swinburne.edu.au

The resulting simulated vibrational spectra (e.g., Infrared and Raman) can predict shifts in band frequencies upon isotopic substitution. researchgate.netnih.gov These isotopic wavenumber shifts are valuable for assigning vibrational modes and understanding how specific parts of the molecule, like the sugar ring or the nucleobase, are affected. researchgate.net For example, theoretical studies hypothesize that deuteration can hamper vibrations that involve the maximum elongation or shortening of bonds. nih.gov This alteration of vibrational modes is directly linked to the conformational dynamics of the molecule, including the puckering of the furanose ring. nih.gov

In Silico Studies of Guanosine-5',5''-d2 Monohydrate Molecular Dynamics

In silico studies, including molecular docking and molecular dynamics (MD) simulations, provide a detailed view of the behavior of specific molecules like this compound at an atomic level. nih.govresearchgate.netplos.orgbiotechrep.irmdpi.com These simulations can model the molecule's movement and conformational changes over time, offering insights into its structural stability and interactions.

Molecular dynamics simulations can track the transitions between these puckering states. In the context of this compound, the deuteration at the 5' position is not directly on the ring. However, computational studies on deuterated furan rings show that isotopic substitution does influence ring dynamics. Specifically, AIMD simulations revealed that the mean values of the puckering amplitude (S, defining the degree of non-planarity) are systematically lower in deuterofuran compared to furan. nih.gov This suggests that the deuterated ring is conformationally different, a finding that can be extrapolated to the ribose ring in deuterated guanosine. nih.gov This implies that the ribose ring in this compound may exhibit a reduced degree of non-planarity compared to its non-deuterated counterpart.

Table 2: Theoretical Puckering Amplitude Comparison in Furan vs. Deuterofuran

| Molecule | Puckering Amplitude (S) | Observation | Reference |

|---|---|---|---|

| Furan | Higher Mean Value | Indicates a greater degree of non-planarity. | nih.gov |

| Deuterofuran | Lower Mean Value | Suggests a flatter ring conformation on average. | nih.gov |

Table 3: Theoretical Aromaticity and Conformational Behavior

| Property | Furan vs. Deuterofuran | Implication | Reference |

|---|---|---|---|

| Degree of Aromaticity (e.g., HOMA index) | Similar for both molecules | Deuteration does not significantly alter the π-electron system's aromatic character. | nih.gov |

| Conformational Dynamics | Obvious differences observed | Aromaticity alone does not predict the dynamic behavior of the ring. | nih.gov |

Future Directions in Guanosine 5 ,5 D2 Monohydrate Research

Advancements in Deuteration Technologies for Enhanced Research Applications

The synthesis of deuterated compounds like Guanosine-5',5''-d2 Monohydrate is becoming more efficient and precise due to ongoing advancements in deuteration technologies. clearsynth.comresearchgate.net These developments are crucial for expanding the accessibility and application of such labeled molecules in research.

Historically, the production of deuterium-labeled compounds has faced challenges related to cost and the availability of deuterium (B1214612). clearsynth.com However, new and improved methods are continuously being developed. These include chemical synthesis and biosynthesis, which allow for the specific placement of deuterium atoms within a molecule. clearsynth.com The interest in novel methodologies for isotopic enrichment is on the rise, leading to a more extensive toolkit for creating selectively deuterated compounds. researchgate.netnih.gov

Recent breakthroughs in deuteration techniques include:

Hydrogen Isotope Exchange (HIE): This fundamental process is being refined with the development of new catalysts, including those based on earth-abundant metals, and photocatalyzed reactions. researchgate.netnih.gov These advancements allow for more selective and efficient deuterium labeling.

Reductive and Dehalogenative Deuteration: These emerging techniques provide alternative pathways for incorporating deuterium into organic molecules, expanding the range of compounds that can be effectively labeled. researchgate.netnih.gov

Electrocatalytic Deuteration: This method addresses challenges such as the solubility of deuterium gas in aqueous solutions by generating it in situ. nih.gov

These advancements are not only making deuterated compounds more accessible but are also enabling the creation of molecules with highly specific labeling patterns. This precision is critical for sophisticated research applications where the exact location of the deuterium atom influences the experimental outcome. For instance, the strategic placement of deuterium can enhance the stability and alter the metabolic profile of drug molecules, a principle that has led to the development of deuterated drugs with improved therapeutic properties. clearsynth.comnih.gov

Integration with Advanced Spectroscopic Techniques for Multi-Dimensional Analysis

The unique physical properties of deuterium make this compound particularly well-suited for analysis by a variety of advanced spectroscopic techniques. The integration of this labeled compound with methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry allows for multi-dimensional analysis, providing deeper insights into molecular structure and function.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling is a powerful tool in NMR studies. clearsynth.com It can be used as a contrast agent to enhance the visualization of three-dimensional protein structures. clearsynth.com By selectively replacing hydrogen with deuterium, researchers can simplify complex NMR spectra and focus on specific regions of a molecule. This approach has been successfully used to study the effects of molecules like cholesterol on the structure of lipid bilayers. illinois.edu The use of high magnetic fields and Fourier transform techniques has significantly improved the sensitivity of deuterium NMR, making it a more accessible tool for a wider range of applications. illinois.edu

Mass Spectrometry (MS): In mass spectrometry, deuterated compounds serve as ideal internal standards for quantitative analysis. nih.govacs.org The mass difference between the deuterated and non-deuterated isotopologues allows for precise and accurate quantification of the target analyte. nih.gov This is particularly valuable in liquid chromatography-mass spectrometry (LC-MS) based studies. nih.gov Furthermore, native mass spectrometry, which preserves noncovalent interactions, can be combined with techniques like hydrogen-deuterium exchange to study the structure and dynamics of biomolecular complexes. rsc.org

The combination of deuterium labeling with these advanced spectroscopic methods offers a powerful approach for:

Determining the three-dimensional structure of proteins and other biomolecules with greater clarity. clearsynth.com

Studying protein-ligand interactions to identify drug binding sites and affinities. clearsynth.com

Tracking the metabolic fate of molecules in complex biological systems. clearsynth.com

Emerging Roles in Systems Biology and Multi-Omics Approaches

In these approaches, stable isotope-labeled compounds are essential for tracing the flow of molecules through metabolic pathways and for quantifying changes in response to various stimuli. clearsynth.com The integration of data from different "omics" layers—genomics, transcriptomics, proteomics, and metabolomics—provides a more holistic view of biological systems. nih.govnih.gov

Deuterated compounds like this compound can play a significant role in:

Metabolomics: By introducing the labeled guanosine (B1672433) into a biological system, researchers can track its incorporation into nucleic acids and its subsequent metabolic turnover. This provides valuable information about nucleotide metabolism and its regulation.

Proteomics: While not directly incorporated into proteins, the metabolic effects of labeled nucleosides can be studied at the proteome level. Changes in nucleotide pools can influence protein synthesis and post-translational modifications, which can be quantified using proteomic techniques. nih.gov

Fluxomics: This area of study focuses on measuring the rates of metabolic reactions. Deuterium-labeled substrates are critical for these analyses, allowing researchers to follow the movement of atoms through metabolic networks.

The use of multi-omics approaches, facilitated by tools like deuterated compounds, is crucial for unraveling the intricate regulatory networks that govern cellular processes. researchgate.net This integrated approach holds the promise of identifying novel biomarkers for diseases and developing more targeted therapeutic interventions. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | pharmaffiliates.com |

| CAS Number | 478511-34-1 | pharmaffiliates.com |

| Molecular Formula | C10H13D2N5O6 | pharmaffiliates.com |

| Molecular Weight | 303.27 | pharmaffiliates.com |

| Application | Isotope labelled analogue of Guanosine | pharmaffiliates.com |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Guanosine-5',5''-d2 Monohydrate, and how can isotopic purity be ensured?

- Methodological Answer : Synthesis typically involves deuterium exchange reactions at the 5' and 5'' positions of guanosine, followed by purification via HPLC or column chromatography to isolate the monohydrate form. Isotopic purity is confirmed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, with deuterium integration ratios compared to theoretical values. Experimental details must include reaction conditions (e.g., solvent, temperature) and characterization data to ensure reproducibility .

Q. Which analytical techniques are most effective for confirming the structure and isotopic labeling of this compound?

- Methodological Answer : High-resolution MS (HRMS) is critical for verifying molecular weight and isotopic distribution, while ²H-NMR spectroscopy identifies deuterium positioning. Complementary techniques like X-ray crystallography or infrared (IR) spectroscopy can resolve structural ambiguities. For purity assessment, reverse-phase HPLC with UV detection is standard .

Q. How is this compound utilized in nucleotide biosynthesis studies?

- Methodological Answer : As a deuterated analog, it serves as a tracer in metabolic pathway studies. Researchers incorporate it into enzymatic assays (e.g., IMP dehydrogenase reactions) to monitor deuterium retention in downstream products like GTP. Protocols require pairing with LC-MS to quantify isotopic enrichment in nucleic acids or cofactors .

Advanced Research Questions

Q. What experimental strategies can mitigate discrepancies when tracking deuterium incorporation in metabolic pathways using this compound?

- Methodological Answer : Discrepancies often arise from isotopic exchange or enzymatic discrimination. To address this:

- Use time-course assays to distinguish between kinetic and equilibrium effects.

- Validate results with parallel studies using ¹³C/¹⁵N-labeled analogs.

- Employ computational modeling (e.g., isotopic flux analysis) to reconcile data with theoretical pathways .

Q. How does deuterium labeling at the 5' and 5'' positions influence the kinetic parameters of enzymes like IMP dehydrogenase (IMPDH)?

- Methodological Answer : Deuterium’s mass difference can alter enzyme-substrate binding or catalytic turnover. To assess this:

- Conduct steady-state kinetics (Km, Vmax) using varying substrate concentrations.

- Compare isotope effects (²Hkcat/Km) with non-deuterated controls.

- Use stopped-flow spectroscopy to probe transient kinetic steps (e.g., hydride transfer) .

Q. What are the challenges in maintaining isotopic stability of this compound under varying experimental conditions, and how can they be addressed?

- Methodological Answer : Deuteration may reverse under acidic/basic conditions or enzymatic activity. Mitigation strategies include:

- Storing compounds in anhydrous, inert environments (e.g., argon atmosphere).

- Pre-screening buffers for isotopic exchange potential (e.g., pH-dependent ²H loss).

- Validating stability via post-experiment MS analysis of recovered substrates .

Experimental Design and Data Analysis

Q. How should researchers design experiments to assess the role of this compound in RNA/DNA synthesis fidelity?

- Methodological Answer :

- Hypothesis : Deuterium labeling affects polymerase accuracy or nucleotide incorporation rates.

- Design : Compare replication fidelity (via sequencing) in vitro systems supplemented with deuterated vs. non-deuterated GTP.

- Controls : Include isotopically labeled dCTP/dATP to isolate position-specific effects.

- Data Interpretation : Use statistical models (e.g., Poisson distribution) to quantify mutation rates .

Q. What methodologies resolve contradictions in reported isotopic effects of this compound across studies?

- Methodological Answer : Contradictions may stem from variability in experimental conditions (e.g., enzyme sources, assay pH). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.